
4-Hexen-3-ol, 2,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexen-3-ol, 2,5-dimethyl- is an organic compound with the molecular formula C8H16O. It is a type of unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group. This compound is known for its distinct structure, which includes a hexene backbone with methyl groups at the second and fifth positions, and a hydroxyl group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-3-ol, 2,5-dimethyl- can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 2,5-dimethyl-4-hexen-3-one with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Aldol Condensation: Another approach is the aldol condensation of acetone with 3-methyl-2-butenal, followed by reduction of the resulting product.
Industrial Production Methods
In an industrial setting, the production of 4-Hexen-3-ol, 2,5-dimethyl- typically involves large-scale Grignard reactions or aldol condensations, optimized for yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hexen-3-ol, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: 2,5-Dimethyl-4-hexen-3-one
Reduction: 2,5-Dimethylhexan-3-ol
Substitution: 2,5-Dimethyl-4-hexen-3-chloride
Wissenschaftliche Forschungsanwendungen
4-Hexen-3-ol, 2,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving alcohols.
Medicine: Research into its potential therapeutic properties, such as antimicrobial activity, is ongoing.
Industry: It is utilized in the production of fragrances and flavorings due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 4-Hexen-3-ol, 2,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond allows for potential interactions with other molecules, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hexen-3-ol
- 2,5-Dimethyl-4-hexen-2-ol
- 3-Hexen-2-ol, 2,5-dimethyl-
Uniqueness
4-Hexen-3-ol, 2,5-dimethyl- is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both a double bond and a hydroxyl group in a specific configuration allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
60703-31-3 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
2,5-dimethylhex-4-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-6(2)5-8(9)7(3)4/h5,7-9H,1-4H3 |
InChI-Schlüssel |
SUGIOGWYXCYSMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


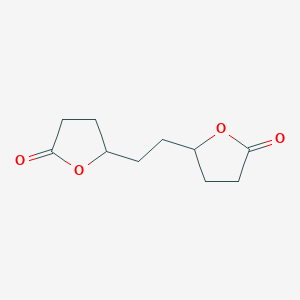
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)


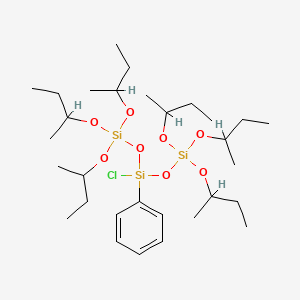
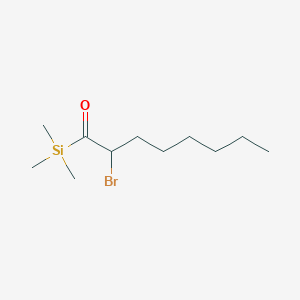
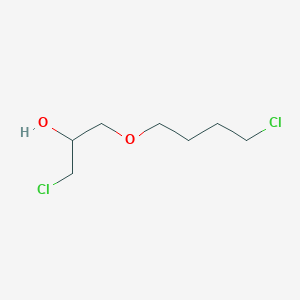

![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
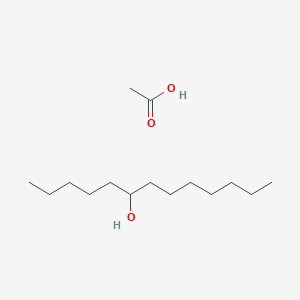
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)
